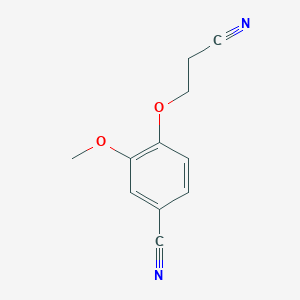
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound that features a pyridine ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving catalysts and high-throughput screening techniques to identify the best reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The pathways involved often include the inhibition of key metabolic enzymes, leading to the disruption of cellular processes in target organisms.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoate
- Ethyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanoate
Uniqueness
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-8(12)11(4-7(6)10)5-9(13)14-2/h3-4H,5,10H2,1-2H3 |
Clave InChI |
FPSBYOFFJHMWNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)
![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)



![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)

![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)



